tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate is a complex organic compound with significant relevance in both chemical synthesis and medicinal chemistry. It serves as a versatile building block for the creation of various derivatives and has shown potential pharmacological properties. The compound is categorized under naphthyridine derivatives, which are known for their diverse biological activities.
This compound can be synthesized from simpler precursors through multi-step organic reactions. The foundational structure, decahydro-1,6-naphthyridine, can be derived from hydrogenation processes involving 1,6-naphthyridine. The tert-butyl ester is subsequently introduced via esterification reactions using tert-butyl alcohol and suitable carboxylating agents.
tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate belongs to the class of naphthyridines, which are bicyclic compounds featuring nitrogen atoms in their rings. This class is notable for its applications in pharmaceuticals and agrochemicals.
The synthesis of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yields. Catalysts such as palladium on carbon are often used during hydrogenation to facilitate the process efficiently. Precise control over parameters like temperature and pressure is crucial to achieving high-quality products.
The molecular formula for tert-butyl decahydro-1,6-naphthyridine-6-carboxylate is . The structure features a bicyclic naphthyridine core with a saturated framework and a tert-butyl ester side group.
Key structural data include:
tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate can undergo various chemical transformations:
These reactions are significant for modifying the compound's properties and enhancing its biological activity or reactivity in synthetic pathways.
The mechanism of action for tert-butyl decahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively at active sites, which can inhibit or modulate enzymatic activity. This interaction may trigger various biochemical pathways relevant to its therapeutic effects.
Key chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
tert-butyl decahydro-1,6-naphthyridine-6-carboxylate has several applications:
The synthesis of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate (CAS 1221818-15-0, C₁₃H₂₄N₂O₂) relies on meticulously designed multi-step sequences to construct its bridged bicyclic architecture. A common approach begins with the Skraup reaction or modified Doebner variations, where 4-aminopyridine derivatives undergo cyclization with glycerol analogs under acidic conditions to form the 1,6-naphthyridine core [9] [10]. Subsequent Boc protection introduces the tert-butoxycarbonyl group, yielding tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate as a key intermediate. This unsaturated precursor is then subjected to hydrogenation (Section 1.2) to achieve full saturation of the decahydro scaffold [2] [10].
Critical challenges include minimizing epimerization during ring closure and optimizing Boc protection kinetics. Studies show that using N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane at 0°C suppresses racemization, achieving >95% Boc incorporation [10]. Post-hydrolysis purification via silica chromatography isolates the core structure with 90%+ purity, as verified by LC-MS and NMR [2].
Table 1: Key Intermediates in Decahydro-Naphthyridine Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
1,6-Naphthyridine base | 253-72-5 | C₈H₆N₂ | Aromatic precursor |
tert-Butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate | Not provided | C₁₃H₂₀N₂O₂ | Unsaturated Boc-protected intermediate |
tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate | 1221818-15-0 | C₁₃H₂₄N₂O₂ | Final saturated product |
Saturation of the pyridine rings in tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate demands precise catalytic hydrogenation to avoid N-deprotection or ring degradation. Heterogeneous catalysts like Pd/C (5-10 wt%) and PtO₂ (Adams' catalyst) are employed under moderate H₂ pressures (30-50 psi) [10]. Solvent selection profoundly influences diastereoselectivity: protic solvents (e.g., acetic acid) favor cis-fused products, while aprotic mixtures (ethyl acetate/THF) promote trans-isomer dominance [4] [7].
Reaction monitoring via TLC or in situ FTIR reveals complete saturation typically within 6–12 hours at 25–50°C. Notably, over-hydrogenation causes piperidine ring opening, detectable by GC-MS as n-butylamine side products. Optimal conditions (PtO₂ in ethyl acetate, 40°C, 40 psi H₂) achieve >98% conversion with <2% side products [10]. Post-reaction, catalyst filtration and solvent distillation yield crude decahydro product, with residual metals <10 ppm by ICP-OES [7].
Table 2: Hydrogenation Conditions and Outcomes
Catalyst System | Solvent | Pressure (psi) | Reaction Time (h) | Diastereomeric Ratio (trans:cis) |
---|---|---|---|---|
10% Pd/C | Ethanol | 50 | 8 | 3:1 |
PtO₂ | Ethyl acetate | 40 | 6 | 10:1 |
Rh/Al₂O₃ | Acetic acid | 30 | 12 | 1:4 |
Ru/C | THF | 50 | 10 | 2:1 |
The biologically relevant (4aR,8aR) configuration in decahydro-1,6-naphthyridines requires stereocontrolled strategies due to four chiral centers. Asymmetric hydrogenation using DuPhos-Rh catalysts achieves 80–90% ee for trans-fused isomers but struggles with complete stereocontrol [4]. Superior results come from chiral resolution: diastereomeric salt formation with L-tartaric acid or dibenzoyl-D-tartaric acid separates (4aR,8aR) from its enantiomer, enriching configurations to >99% ee [3] [7].
X-ray crystallography of the hydrochloride salt (CAS 1965309-93-6, C₁₃H₂₅ClN₂O₂) confirms the trans-diaxial orientation of protons at C4a and C8a, with puckered conformations stabilizing the bicyclic system [4]. Computational models (DFT) reveal that the (4aR,8aR) configuration minimizes ring strain by 3.2 kcal/mol versus cis-fused analogs, explaining its thermodynamic preference during equilibration [4].
Sustainable functionalization of the decahydro-naphthyridine core emphasizes solvent reduction, renewable catalysts, and atom economy. Microwave-assisted synthesis reduces Boc protection times from hours to minutes while lowering energy use by 70% [10]. Solvent-free hydrogenation using immobilized Pd on mesoporous silica (SBA-15) achieves full saturation with catalyst recyclability (>5 cycles without activity loss) [7].
Atom economy calculations for the overall sequence (Skraup cyclization → Boc protection → hydrogenation) reveal 65% efficiency, primarily limited by glycerol dehydration byproducts. Improvements include:
Life-cycle assessments show these modifications reduce E-factor (waste per product mass) from 32 to 11, enhancing process sustainability [7].
Table 3: Green Chemistry Metrics for Synthetic Approaches
Parameter | Traditional Method | Improved Method | Reduction (%) |
---|---|---|---|
Reaction Energy (kW·h/mol) | 48 | 14 | 70.8 |
E-Factor (kg waste/kg product) | 32 | 11 | 65.6 |
Catalyst Reuse (cycles) | 1 | 5 | 400 |
VOC Emissions (g/L product) | 120 | 25 | 79.2 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2